2-Methyl-6-methyleneoct-7-en-2-yl formate
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Overview
Description
2-Methyl-6-methyleneoct-7-en-2-yl formate is an organic compound with the molecular formula C11H18O2. It is a colorless liquid with a distinct aroma, often used as an additive in foods and flavors . The compound is also known for its applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-methyleneoct-7-en-2-yl formate typically involves the esterification of 2-Methyl-6-methyleneoct-7-en-2-ol with formic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-methyleneoct-7-en-2-yl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The formate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6-methyleneoct-7-en-2-yl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-methyleneoct-7-en-2-yl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may undergo hydrolysis to release formic acid and the corresponding alcohol, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-methyleneoct-7-en-2-ol: The alcohol precursor of the formate ester.
2-Methyl-6-methyleneoct-7-en-2-yl acetate: An ester with similar structural features but different functional groups.
2-Methyl-6-methyleneoct-7-en-2-yl propionate: Another ester with a different carboxylic acid component.
Uniqueness
2-Methyl-6-methyleneoct-7-en-2-yl formate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .
Properties
CAS No. |
71617-16-8 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2-methyl-6-methylideneoct-7-en-2-yl) formate |
InChI |
InChI=1S/C11H18O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h5,9H,1-2,6-8H2,3-4H3 |
InChI Key |
ZIGSZAHSKNQFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(=C)C=C)OC=O |
Origin of Product |
United States |
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